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Compound Name: Leustroducsin C

Cat. No.: B15574867

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the total synthesis of Leustroducsin C,
a member of the phoslactomycin family of natural products. Leustroducsins exhibit a range of
significant biological activities, including antifungal, antibacterial, and antitumor properties,
primarily through the potent and selective inhibition of protein serine/threonine phosphatase 2A
(PP2A). This protocol is based on a highly convergent retrosynthetic analysis, adapted from the
successful total synthesis of the closely related Leustroducsin B. The synthesis is divided into
the preparation of three key fragments of similar complexity: a western fragment (the lactone
moiety), a central fragment, and an eastern fragment (the functionalized cyclohexane moiety
specific to Leustroducsin C). This modular approach allows for flexibility and efficient
assembly of the complex natural product. Detailed experimental procedures, quantitative data,
and visual diagrams of the synthetic pathways are provided to enable the successful replication
of this synthesis in a research setting.

Introduction

Leustroducsins A-C, first isolated from Streptomyces platensis, are complex macrolides that
have garnered significant attention from the synthetic and medicinal chemistry communities.
Their unique molecular architecture, featuring a densely functionalized acyclic chain, a
stereochemically rich cyclohexane ring, and a phosphate ester, presents a formidable synthetic
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challenge. The biological activity of leustroducsins, particularly their inhibition of PP2A, a crucial
enzyme in cellular regulation, underscores their potential as therapeutic lead compounds.

This protocol details a total synthesis of Leustroducsin C, leveraging a convergent strategy
that has been successfully applied to the synthesis of Leustroducsin B. The key disconnections
in the retrosynthetic analysis lead to three fragments of comparable complexity, which are
synthesized independently and then coupled in a sequential manner. This approach not only
enhances the overall efficiency of the synthesis but also allows for the potential generation of
analogues for structure-activity relationship (SAR) studies by modifying the individual
fragments.

Retrosynthetic Analysis and Strategy

The total synthesis of Leustroducsin C is approached through a convergent strategy,
dissecting the molecule into three key fragments: the Western Fragment (lactone), the Central
Fragment, and the Eastern Fragment (cyclohexane).
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Western Fragment Synthesis

Propiolaldehyde & Chiral Oxazolidinone }—»‘ Evans' Aldol Reaction H Reductive Removal of Chiral Auxiliary H Phase-Transfer Wittig Reaction ‘4»‘ & Alkyne D }—»‘ d }—»‘ Western Fragment (Viny! lodide)

Central Fragment Synthesis

Commercially Available Ester H Enolate Formylation }—»‘ Wittig Olefination & Reduction }—»‘ ProPhenol Catalyzed Aldol } } Transfer ‘4»‘ Silyl Protection & Azide Installation }—»‘ Central Fragment (B-azido ketone)

Eastern Fragment Synthesis (Leustroducsin C)

3Gy 1-carboxylic acid ‘4’{ ‘4»‘ Lactone Opening & Protection ‘—»‘ Pd-catalyzed Asymmetric Allylic Alkylation }—»‘ Stereoselective Acylation ‘—»‘ Further Functional Group Manipulations }—»‘ Eastern Fragment (Vinyl lodide)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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